Methyl 5-acetylthiophene-2-carboxylate
Overview
Description
Methyl 5-acetylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H8O3S and a molecular weight of 184.21 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-acetylthiophene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the acetylation of thiophene-2-carboxylic acid followed by esterification with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the acetylation of thiophene derivatives followed by esterification. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-acetylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 5-acetylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of methyl 5-acetylthiophene-2-carboxylate.
Methyl thiophene-2-carboxylate: Another ester derivative of thiophene.
5-Acetylthiophene-2-carboxylic acid: A related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of research and industry .
Biological Activity
Methyl 5-acetylthiophene-2-carboxylate (CAS No. 4101-81-9) is an organic compound characterized by its thiophene ring structure, an acetyl group, and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₈O₃S. Its structure includes:
- Thiophene Ring : Contributes to its aromatic properties.
- Acetyl Group : Enhances its reactivity and potential interactions with biological molecules.
- Carboxylate Ester : Provides a site for further chemical modifications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can affect enzyme activity and receptor binding, leading to diverse physiological effects. The specific pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and exhibit cytotoxic effects against cancer cells.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The compound's ability to disrupt bacterial cell membranes may be a key mechanism behind its antimicrobial effects.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This property makes it a candidate for therapeutic applications in treating inflammatory diseases .
Anticancer Activity
This compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines, such as breast and lung adenocarcinoma cells. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is provided below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 5-acetyl-3-methylthiophene-2-carboxylate | Contains an additional methyl group on thiophene | Enhanced lipophilicity |
Methyl thiophene-2-carboxylate | Lacks acetyl substitution at position 5 | Simpler structure, different reactivity |
Methyl 5-bromothiophene-2-carboxylate | Contains a bromine atom instead of an acetyl | Increased electrophilicity |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anti-inflammatory Research : In vitro experiments demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : A recent study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with this compound, supporting its role as a potential anticancer drug .
Properties
IUPAC Name |
methyl 5-acetylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGDQGSNGPPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522895 | |
Record name | Methyl 5-acetylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4101-81-9 | |
Record name | 2-Thiophenecarboxylic acid, 5-acetyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4101-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-acetylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.